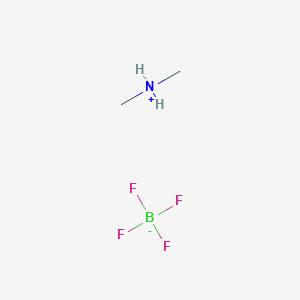
Dimethylammonium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylammonium tetrafluoroborate is a chemical compound with the formula C₂H₈BF₄N. It is composed of a dimethylammonium cation (CH₃)₂NH₂⁺ and a tetrafluoroborate anion BF₄⁻. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethylammonium tetrafluoroborate can be synthesized through the reaction of dimethylamine with tetrafluoroboric acid. The reaction typically occurs in an aqueous solution, where dimethylamine is added to a solution of tetrafluoroboric acid, resulting in the formation of this compound and water as a byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethylammonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: It can also undergo reduction reactions, often involving the use of reducing agents.
Substitution: Substitution reactions involving this compound typically occur in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different boron-containing compounds, while reduction reactions could produce simpler amine derivatives .
Aplicaciones Científicas De Investigación
Dimethylammonium tetrafluoroborate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which dimethylammonium tetrafluoroborate exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with microbial cell membranes, leading to disruption of cellular processes and eventual cell death . In chemical reactions, the tetrafluoroborate anion can act as a stabilizing agent, influencing the reactivity and selectivity of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Didecyldimethylammonium tetrafluoroborate: This compound is similar in structure but has longer alkyl chains, which can influence its physical and chemical properties.
Tetramethylammonium tetrafluoroborate: Another related compound with different alkyl groups, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to its specific combination of the dimethylammonium cation and tetrafluoroborate anion, which imparts distinct properties such as solubility, reactivity, and stability. These characteristics make it particularly useful in a variety of scientific and industrial applications .
Propiedades
IUPAC Name |
dimethylazanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.BF4/c1-3-2;2-1(3,4)5/h3H,1-2H3;/q;-1/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLVJYLAJAMIFB-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[NH2+]C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8BF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168740 |
Source


|
| Record name | Dimethylammonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16970-97-1 |
Source


|
| Record name | Dimethylammonium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016970971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylammonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

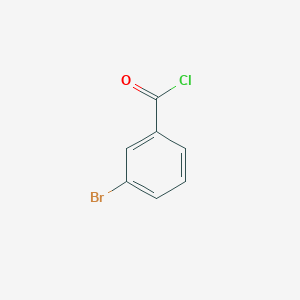



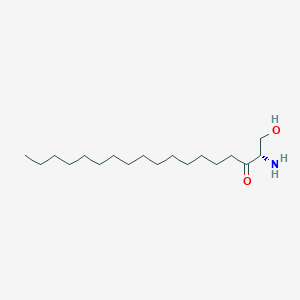
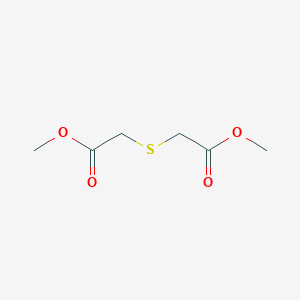

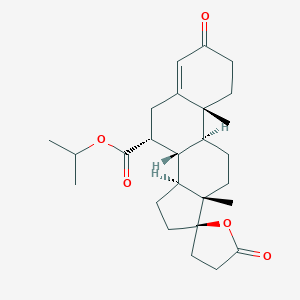

![4,5-Dimethylbenzo[a]pyrene](/img/structure/B108640.png)
![(2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B108642.png)


